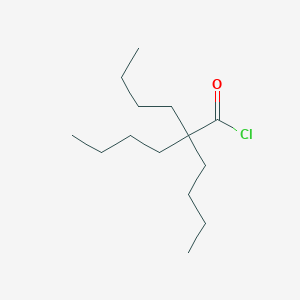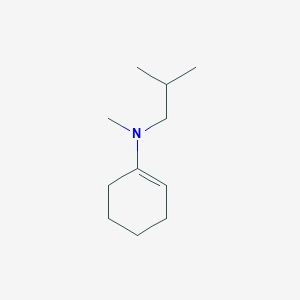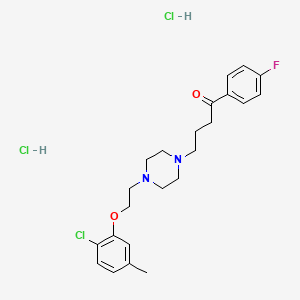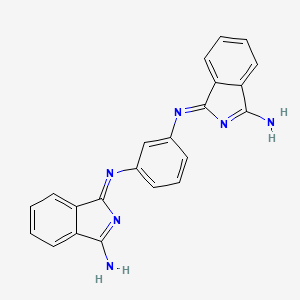![molecular formula C12H27NO2 B14649993 2,2'-[(2-Ethylhexyl)imino]diethanol CAS No. 41607-08-3](/img/structure/B14649993.png)
2,2'-[(2-Ethylhexyl)imino]diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Ethylhexyl)imino]diethanol is an organic compound with the molecular formula C12H27NO2. It is a derivative of diethanolamine, where the hydrogen atoms on the nitrogen are replaced by a 2-ethylhexyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-[(2-Ethylhexyl)imino]diethanol can be synthesized through the reaction of diethanolamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the diethanolamine group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(2-Ethylhexyl)imino]diethanol involves large-scale reactors where diethanolamine and 2-ethylhexyl chloride are mixed in the presence of a base. The reaction mixture is heated to maintain reflux conditions, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Ethylhexyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxyl compounds.
Reduction: Reduced amines or alcohols.
Substitution: New alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2,2’-[(2-Ethylhexyl)imino]diethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Ethylhexyl)imino]diethanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets include the interfaces between different phases, where the compound aligns itself to reduce surface tension.
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: A simpler analog without the 2-ethylhexyl group.
Triethanolamine: Contains three ethanolamine groups instead of two.
2,2’-[(2-Hydroxyethoxy)ethyl]imino]diethanol: Similar structure but with hydroxyethoxy groups.
Uniqueness
2,2’-[(2-Ethylhexyl)imino]diethanol is unique due to the presence of the 2-ethylhexyl group, which imparts distinct surfactant properties compared to its simpler analogs. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.
Properties
CAS No. |
41607-08-3 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[2-ethylhexyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-3-5-6-12(4-2)11-13(7-9-14)8-10-15/h12,14-15H,3-11H2,1-2H3 |
InChI Key |
QCHFGCDNLNBQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



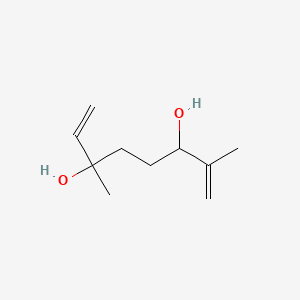
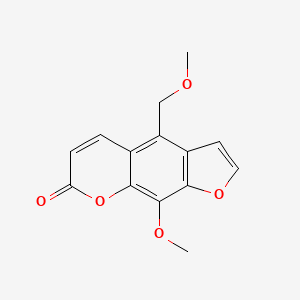
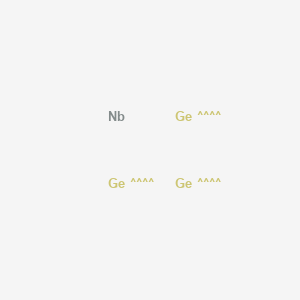


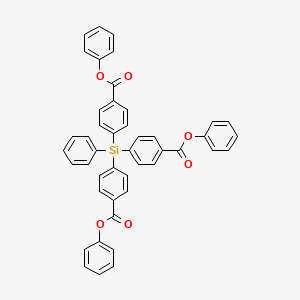

![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
